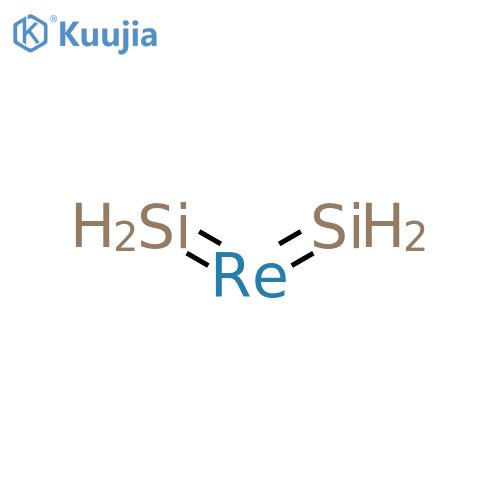Cas no 12038-66-3 (rhenium disilicide)

rhenium disilicide structure
商品名:rhenium disilicide
rhenium disilicide 化学的及び物理的性質
名前と識別子
-
- rhenium disilicide
- Rhenium silicide
- Rhenium silicide (ReSi2)
- rhenium(+4) cation
- silicon(-2) dihydride anion
- Q20986790
- 12038-66-3
- EINECS 234-880-4
- DTXCID101436845
-
- インチ: InChI=1S/Re.2HSi/h;2*1H
- InChIKey: BEZMFMICFYPTJN-UHFFFAOYSA-N
- ほほえんだ: [Re].[SiH].[SiH]
計算された属性
- せいみつぶんしりょう: 244.93812
- どういたいしつりょう: 242.909604
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 3
- 回転可能化学結合数: 0
- 複雑さ: 18.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 灰色粉末
- 密度みつど: g/cm3
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- PSA: 0
- LogP: -0.76160
- ようかいせい: 未確定
rhenium disilicide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-280063-500 mg |
Rhenium silicide, |
12038-66-3 | >99% | 500MG |
¥933.00 | 2023-07-11 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-280063-500mg |
Rhenium silicide, |
12038-66-3 | >99% | 500mg |
¥933.00 | 2023-09-05 |
rhenium disilicide 関連文献
-
Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
-
Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
12038-66-3 (rhenium disilicide) 関連製品
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)
- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)
- 624-75-9(Iodoacetonitrile)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
